molecular formula C20H21NO6 B10982076 N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

Cat. No.: B10982076
M. Wt: 371.4 g/mol
InChI Key: BQFGRZXOYSPLJW-UHFFFAOYSA-N
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Description

N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a psoralen derivative characterized by a furocoumarin core structure with methyl substitutions at positions 2, 3, 5, and 9, an acetyl group at position 6, and a beta-alanine moiety linked via an amide bond. Psoralen derivatives are widely studied for their biological activities, including antifungal, anti-inflammatory, and antiviral properties .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H21NO6/c1-9-12(4)26-18-11(3)19-14(7-13(9)18)10(2)15(20(25)27-19)8-16(22)21-6-5-17(23)24/h7H,5-6,8H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

BQFGRZXOYSPLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine typically involves multiple steps, starting with the preparation of the furochromenone core. This core can be synthesized through a series of reactions involving methylation, oxidation, and cyclization. The final step involves the acylation of beta-alanine with the furochromenone derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine exhibits promising properties for drug development:

  • Anticancer Activity :
    • In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
    • Mechanisms of action include:
      • Inhibition of EGFR : The compound inhibits the epidermal growth factor receptor signaling pathway.
      • Apoptosis Induction : It promotes apoptosis through caspase activation and modulation of Bcl-2 proteins.
      • Antioxidant Properties : Exhibits radical-scavenging capabilities that protect normal cells while targeting cancer cells .

Nutritional Supplementation

The compound is linked to beta-alanine supplementation, which is widely used in sports nutrition:

  • Performance Enhancement :
    • Beta-alanine is known to improve exercise performance by increasing muscle carnosine levels. A systematic review indicated that beta-alanine supplementation leads to a median improvement of 2.85% in exercise performance measures .
    • It is particularly beneficial for high-intensity exercise lasting 1 to 4 minutes.

Study on Anticancer Properties

A detailed study evaluated the effects of this compound on MCF-7 cells:

Parameter Value
Cell LineMCF-7
IC50 (µM)Low micromolar range
MechanismEGFR inhibition
Apoptosis InductionYes

This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

Mechanism of Action

The mechanism of action of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations:

  • Amino Acid Linkage: Replacing beta-alanine with L-valine (as in ) may alter solubility and metabolic stability due to valine’s hydrophobic side chain. Beta-alanine’s shorter chain and lack of stereocenter could enhance membrane permeability compared to bulkier amino acids.
  • Aromatic vs. Aliphatic Substituents: Sulfonohydrazide derivatives (e.g., I-10 with 4-iodophenyl ) exhibit antifungal activity, likely due to halogen-enhanced electron-withdrawing effects. In contrast, the benzyl propanamide analog may target different receptors via hydrophobic interactions.
  • Therapeutic Diversity : The tert-butyl and ethylidene groups in anti-NF-κB compound highlight how bulky substituents modulate DNA-binding inhibition, whereas the piperidine-carboxamide in ZINC02123811 optimizes protease inhibition.

Physical and Chemical Properties

Limited data exist for the target compound, but analogs provide insights:

  • Melting Points: Sulfonohydrazide derivatives (e.g., I-10: 276–277°C, I-15: ~266°C ) suggest high crystallinity due to polar sulfonohydrazide groups. Beta-alanine’s carboxylic acid group may reduce melting points compared to these derivatives.
  • Solubility: Beta-alanine’s zwitterionic nature could improve aqueous solubility relative to sulfonohydrazides or benzyl propanamides, which are more lipophilic.
  • Molecular Weight : The target compound’s molecular weight (~400–450 g/mol, estimated) aligns with typical drug-like psoralen derivatives (e.g., ZINC02123811: MW 494.5 ).

Biological Activity

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a complex organic compound that exhibits a range of biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical details:

PropertyDescription
Molecular Formula C30H32N2O7S
Molecular Weight 564.7 g/mol
IUPAC Name (2R)-3-benzylsulfanyl-2-[[2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]propanoic acid
InChI Key InChI=1S/C30H32N2O7S/c1-16...

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The compound may modulate enzyme activities and receptor functions through:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in oxidative stress pathways.
  • Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream biological effects.
  • Antioxidant Activity : The structure suggests potential for scavenging free radicals, contributing to its protective effects against cellular damage.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that the compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative damage.
  • Antimicrobial Properties : Preliminary tests have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and has shown promising results .
  • Anti-inflammatory Effects : N-[...]-beta-alanine has demonstrated potential in reducing inflammation through its inhibitory action on inflammatory mediators .

Study 1: Antioxidant and Antimicrobial Evaluation

A study evaluated the antioxidant capacity of N-[...]-beta-alanine using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound significantly reduced oxidative stress markers in vitro.

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxicity of N-[...]-beta-alanine against several cancer cell lines. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer agent .

Study 3: Enzyme Inhibition Studies

Molecular docking studies were performed to elucidate the binding interactions between N-[...]-beta-alanine and target enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). The findings revealed strong binding affinities suggesting its utility as a multi-target ligand .

Q & A

Q. Example Table: Synthesis of Related Psoralen Derivatives

DerivativeReaction StepYieldKey ConditionsReference
I-10 (Sulfonohydrazide)Acetylation + coupling73%DMSO, RT, 1H NMR monitoring
I-3 (Methoxy-substituted)Amidation with DCC74%DMF, 0°C to RT

Which spectroscopic techniques are critical for structural characterization?

Q. Basic

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent integration. For example, aromatic protons in the furochromen core appear at δ 7.5–8.5 ppm , while acetyl methyl groups resonate at δ 2.1–2.5 ppm .
  • HRMS : Validates molecular weight with <5 ppm error. A derivative with molecular formula C₂₀H₂₁NO₄ showed [M+H]+ at m/z 340.1543 (calc. 340.1549) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused furochromen ring system .
  • X-ray crystallography : Determines absolute configuration but requires high-purity crystals (>99%) .

How do structural modifications impact fungicidal activity?

Q. Advanced

  • Sulfonohydrazide addition : Derivatives like I-10 (4-iodophenyl substitution) show enhanced antifungal activity (e.g., 90% inhibition at 50 μg/mL) due to improved target binding .
  • Substituent effects : Methyl groups at positions 2,3,5,9 increase hydrophobicity, improving membrane permeability. Removing the 3-phenyl group reduces activity by 40% .

Q. Methodological Insight

  • Bioassay design : Use in vitro mycelial growth inhibition assays against Fusarium spp., with EC₅₀ calculations via probit analysis .

What computational approaches model target interactions?

Q. Advanced

  • Molecular docking : Utilize SMILES/InChI descriptors (e.g., InChI=1S/C20H21NO4... ) with fungal cytochrome P450 enzymes. Software like AutoDock Vina assesses binding affinity.
  • MD simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories using GROMACS .

How is purity assessed, and what challenges arise?

Q. Basic

  • HPLC : Reverse-phase C18 columns with MeOH/H₂O gradients (e.g., 10–90% MeOH over 15 min) achieve baseline separation. Purity ≥95% is typical .
  • Challenges : Acetyl group hydrolysis under acidic conditions necessitates neutral pH during purification .

What stabilizes this compound under experimental conditions?

Q. Advanced

  • Storage : -20°C in amber vials under argon prevents photodegradation and oxidation.
  • Buffered solutions : Use pH 7.4 PBS; avoid strong nucleophiles (e.g., Tris) to prevent acetyl cleavage .

How are derivatives designed to improve pharmacokinetics?

Q. Advanced

  • Beta-alanine modification : Replace with D-alanine to reduce renal clearance.
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability .

What analytical methods quantify degradation products?

Q. Advanced

  • LC-MS/MS : Monitor degradation in real-time using transitions like m/z 340→123 for the parent ion and m/z 198→85 for hydrolyzed fragments .

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